2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde
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Overview
Description
2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that are widely found in nature and are integral components of nucleic acids This compound is characterized by the presence of two chlorine atoms, a phenylsulfanyl group, and an aldehyde group attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde typically involves the use of organolithium reagentsFor instance, the reaction of 2,4-dichloropyrimidine with phenyllithium in tetrahydrofuran (THF) at low temperatures (-78°C) followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) yields the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthetic route. The use of continuous flow reactors and green chemistry principles can also enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient pyrimidine ring makes it highly reactive towards nucleophiles, leading to substitution reactions at the chlorine positions.
Oxidation and Reduction: The aldehyde group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as organolithium compounds (e.g., phenyllithium) and bases like sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like DDQ are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Carboxylic acids.
Reduction: Alcohols
Scientific Research Applications
2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used to study the interactions of pyrimidine derivatives with biological targets, such as enzymes and receptors
Mechanism of Action
The mechanism of action of 2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The electron-deficient pyrimidine ring facilitates nucleophilic attack, leading to the formation of covalent bonds with target molecules. This can result in the inhibition of enzyme activity or the modulation of receptor function. The phenylsulfanyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6-phenylpyrimidine
- 2-Chloro-4-(1’,3’-dithian-2’-yl)pyrimidine
- 2,4,6-Trichloropyrimidine-5-carbaldehyde
Uniqueness
2,4-Dichloro-6-(phenylsulfanyl)pyrimidine-5-carbaldehyde is unique due to the presence of the phenylsulfanyl group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities .
Properties
CAS No. |
90825-52-8 |
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Molecular Formula |
C11H6Cl2N2OS |
Molecular Weight |
285.1 g/mol |
IUPAC Name |
2,4-dichloro-6-phenylsulfanylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H6Cl2N2OS/c12-9-8(6-16)10(15-11(13)14-9)17-7-4-2-1-3-5-7/h1-6H |
InChI Key |
LDBBFPWMUKMBTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(C(=NC(=N2)Cl)Cl)C=O |
Origin of Product |
United States |
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